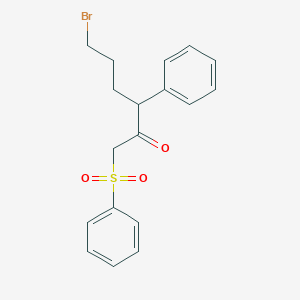
10-Iododecyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Iododecyl 2-methylprop-2-enoate is an organic compound with the molecular formula C14H25IO2 It is an ester derived from 10-iododecanol and methacrylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Iododecyl 2-methylprop-2-enoate typically involves the esterification of 10-iododecanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
10-Iododecyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the methacrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen bromide (HBr) or borane (BH3) can be used under controlled conditions to add across the double bond.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and thiol derivatives of the original compound.
Addition Reactions: Products include bromo and hydroborated derivatives.
Polymerization: The major product is a polymer with repeating methacrylate units.
Scientific Research Applications
10-Iododecyl 2-methylprop-2-enoate has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and copolymers with specific properties, such as hydrophobicity and thermal stability.
Pharmaceuticals: The compound can be used as a building block for the synthesis of bioactive molecules and drug delivery systems.
Biology: It is employed in the modification of biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 10-Iododecyl 2-methylprop-2-enoate depends on its application. In polymerization reactions, the methacrylate group undergoes free radical polymerization, leading to the formation of polymers. In biological applications, the iodine atom can facilitate the incorporation of the compound into biomolecules, enabling imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
- 10-Bromodecyl 2-methylprop-2-enoate
- 10-Chlorodecyl 2-methylprop-2-enoate
- 10-Fluorodecyl 2-methylprop-2-enoate
Comparison
10-Iododecyl 2-methylprop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
61361-63-5 |
|---|---|
Molecular Formula |
C14H25IO2 |
Molecular Weight |
352.25 g/mol |
IUPAC Name |
10-iododecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H25IO2/c1-13(2)14(16)17-12-10-8-6-4-3-5-7-9-11-15/h1,3-12H2,2H3 |
InChI Key |
PMNOJKOEPHETPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



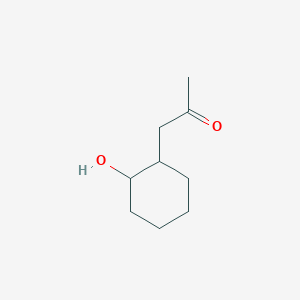
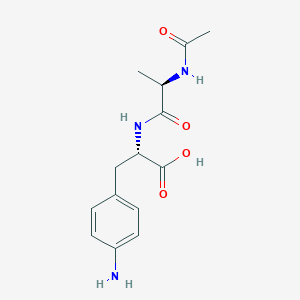
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

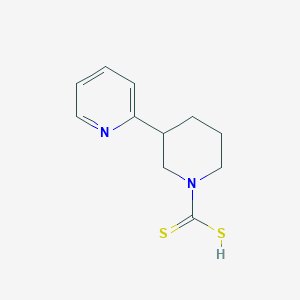
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
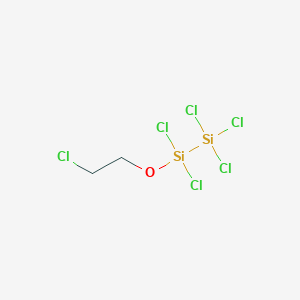
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)

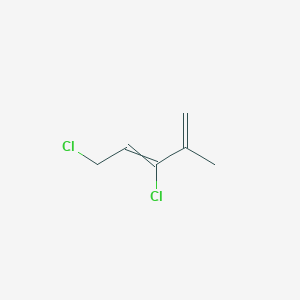

![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
